[(2R)-1-(1-benzothiophen-5-yl)propan-2-yl](methyl)aminehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-phenylthiophene.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via a Friedel-Crafts alkylation reaction using a suitable alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride typically involve large-scale versions of the synthetic routes described above. These methods may include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for improved efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials.
Biological Research: The compound is used as a tool in biological research to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride can be compared with other similar compounds, such as:
(2R)-1-(1-benzofuran-5-yl)propan-2-ylaminehydrochloride: This compound has a benzofuran ring instead of a benzothiophene ring, which may result in different chemical and biological properties.
(2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and potency.
The uniqueness of (2R)-1-(1-benzothiophen-5-yl)propan-2-ylaminehydrochloride lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H16ClNS |
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Molecular Weight |
241.78 g/mol |
IUPAC Name |
(2R)-1-(1-benzothiophen-5-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-6,8-9,13H,7H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
OHCAUPHUFZCCRQ-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)SC=C2)NC.Cl |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)SC=C2)NC.Cl |
Origin of Product |
United States |
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